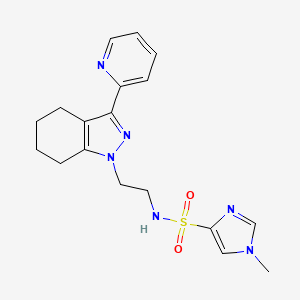
1-methyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an imidazole ring and a sulfonamide group. The presence of these groups suggests that the compound might have biological activity, as both imidazoles and sulfonamides are found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The imidazole ring and the sulfonamide group would likely contribute to the overall polarity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar imidazole ring and sulfonamide group would likely make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Antibacterial Agents
Research has demonstrated the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aimed at developing antibacterial agents. The creation of pyran, pyridine, and pyridazine derivatives, among others, from precursors containing sulfonamido groups, highlights the antimicrobial potential of such compounds. These synthesized compounds exhibited significant antibacterial activities, indicating their utility in medicinal chemistry for antibiotic development (Azab, Youssef, & El-Bordany, 2013).
Antiulcer Agents
Another study explored the synthesis of imidazo[1,2-a]pyridines with substitutions at the 3-position, targeting their application as antiulcer agents. These compounds were evaluated for their antisecretory and cytoprotective properties, offering insights into their potential use in treating ulcerative conditions. While the specific compound mentioned may not directly relate, the research underscores the broader applicability of imidazole derivatives in addressing gastrointestinal diseases (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Antimicrobial Activity
The antimicrobial activity of novel heterocyclic compounds based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole was investigated, providing a template for the development of compounds with potential for use as antimicrobial agents. This research suggests a pathway for utilizing sulfonamide and imidazole derivatives in combating microbial infections, further underscoring the importance of such compounds in pharmaceutical applications (El‐Emary, Al-muaikel, & Moustafa, 2002).
Coordination Chemistry
Research into the coordination and structural characterization of metal complexes containing sulfonamido-imidazole derivatives provides insights into their potential applications in materials science and catalysis. These studies reveal the complex's ability to interact with metal centers, offering avenues for the development of novel catalysts and materials (Bermejo et al., 2000).
Herbicidal Activity
The synthesis of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds demonstrated excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This indicates the potential of sulfonamide and imidazole derivatives in agricultural applications, specifically in the development of new herbicides (Moran, 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
1-methyl-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S/c1-23-12-17(20-13-23)27(25,26)21-10-11-24-16-8-3-2-6-14(16)18(22-24)15-7-4-5-9-19-15/h4-5,7,9,12-13,21H,2-3,6,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPUBXFGZHKGDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

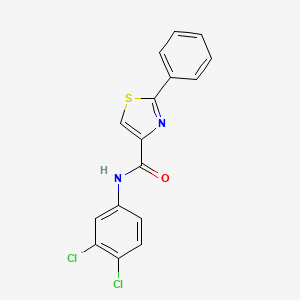
![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2734777.png)
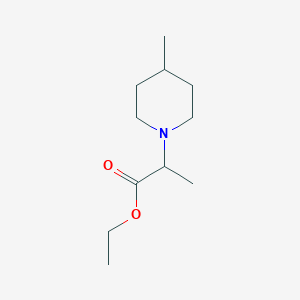
![N-(4-acetylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2734780.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2734782.png)
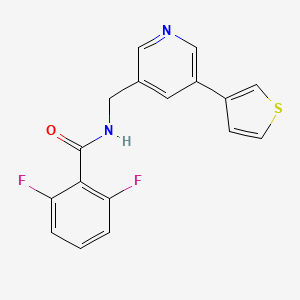
![2-(4-fluorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2734784.png)
![(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B2734786.png)
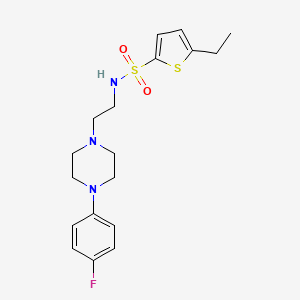
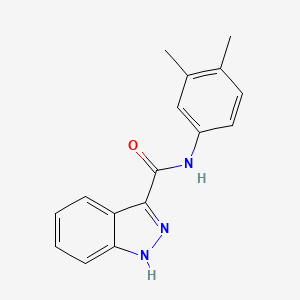
![7-chloro-2-[({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2734790.png)
![2-Chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylacetamide](/img/structure/B2734791.png)
![N-[4-[2-(4-methylphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2734794.png)
![6-(4-nitrophenyl)-3-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2734795.png)